molecular formula C10H17NO5 B033476 (R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid CAS No. 884512-77-0

(R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid

Cat. No.: B033476
CAS No.: 884512-77-0
M. Wt: 231.25 g/mol
InChI Key: LGWMTRPJZFEWCX-SSDOTTSWSA-N
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Description

®-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid is a chemical compound that features a morpholine ring substituted with a tert-butoxycarbonyl (Boc) group at the 4-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid typically involves the protection of the morpholine nitrogen with a Boc group, followed by the introduction of the carboxylic acid functionality. One common method involves the reaction of morpholine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected morpholine. This intermediate is then subjected to carboxylation using carbon dioxide under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of ®-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used for Boc deprotection.

Major Products Formed

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution: Free amine derivatives after Boc deprotection.

Scientific Research Applications

®-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.

    Medicine: It serves as a precursor for the development of drugs, especially those targeting the central nervous system.

    Industry: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ®-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The released amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the Boc and carboxylic acid groups.

    N-Boc-morpholine: Lacks the carboxylic acid functionality.

    4-Carboxymorpholine: Lacks the Boc protection.

Uniqueness

®-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid is unique due to the presence of both the Boc protecting group and the carboxylic acid functionality. This dual functionality allows for selective reactions and modifications, making it a versatile intermediate in organic synthesis and drug development.

Properties

IUPAC Name

(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-4-5-15-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWMTRPJZFEWCX-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424927
Record name (2R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884512-77-0
Record name (2R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-4-[(tert-butoxy)carbonyl]morpholine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 1 mol/L aqueous potassium hydroxide solution (3 mL) was added to methyl 4-(tert-butoxycarbonyl)morpholine-2-carboxylate (251 mg, 1.02 mmol) in methanol (15 mL). The mixture was stirred at room temperature for 8 hours. Subsequently, water was added to the mixture, followed by addition of a 5% aqueous citric acid solution to make the mixture acidic. The mixture was then extracted with ethyl acetate. The extract was washed with brine and was dried over magnesium sulfate. Evaporation of the solvent gave 219 mg (93%) of the desired compound as a colorless powder.
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3 mL
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251 mg
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15 mL
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Yield
93%

Synthesis routes and methods II

Procedure details

Saturated aqueous NaHCO3 (15 mL) was added to a stirred solution of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.09 g, 5.0 mmol) (heterocycles, (1993), 35, 105 and WO 2007/06715) in acetone (50 mL) at 0° C. Solid NaBr (0.1 g, 1 mmol) and TEMPO (0.015 g, 0.1 mmol) were added. trichloroisocyanuric acid (2.32 g, 10.0 mmol) was then added for 20 min at 0° C. After addition the reaction mixture was allowed to rise to RT and stirred overnight. 2-Propanol (3 mL) was added and the resulting solution was stirred at RT for 30 min, filtered through a pad of Celite, concentrated under vacuum, and treated with saturated aqueous Na2CO3 solution (15 mL) The aqueous solution was extracted with EtOAc (5 mL), acidified with 6N HCl and extracted with EtOAc (5×10 mL). The combined organic layers were dried over Na2SO4 and the solvent was concentrated to give the title compound as a white solid (1.1 g crude) (M−H) 230.
Quantity
15 mL
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reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
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Quantity
50 mL
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Quantity
0.1 g
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0.015 g
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2.32 g
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3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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